Home > Products > Screening Compounds P130645 > 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine - 1190971-10-8

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Catalog Number: EVT-1746112
CAS Number: 1190971-10-8
Molecular Formula: C14H15NS
Molecular Weight: 229.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a synthetic organic compound belonging to the class of tetrahydrothieno[3,2-c]pyridines. This class of compounds is characterized by a thiophene ring fused to a tetrahydropyridine ring. [] While the specific compound itself may not have a natural source, its structural features are found in numerous bioactive molecules, making it a valuable scaffold for medicinal chemistry research. []

(+)-4-Methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2a)

Compound Description: This compound is a tetrahydrothieno[3,2-c]pyridine derivative exhibiting significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice.

(+)-4-Methyl-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2g)

Compound Description: (+)-2g is another tetrahydrothieno[3,2-c]pyridine derivative demonstrating notable anticonvulsant activity against NMDA-induced seizures in mice.

(-)-1-Methyl-2-(2-thienyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride ((-)-3a)

Compound Description: This compound is a tetrahydroisoquinoline derivative demonstrating significant anticonvulsant activity against NMDA-induced seizures in mice.

2-(3′,4′,5′-Trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a)

Compound Description: This compound exhibits potent antiproliferative activity against various cancer cell lines, including those derived from glioblastoma. It disrupts tubulin polymerization and triggers cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.

2-(3′,4′,5′-Trimethoxyanilino)-3-cyano/alkoxycarbonyl-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3b)

Compound Description: Similar to 3a, 3b is a potent antiproliferative agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines, including glioblastoma.

Ethyl 2-(3-(4-Fluorophenyl)ureido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (HTS02984)

Compound Description: HTS02984 has been identified as a potential inhibitor of Mycobacterium tuberculosis trigger factor (TF) through virtual screening studies. This compound exhibits a strong binding affinity for the active site of M.tb TF.

Overview

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound characterized by its unique thienopyridine core structure. This compound is gaining attention due to its potential applications in medicinal chemistry and materials science. The presence of the 3-methylphenyl group contributes to its distinctive chemical and physical properties, making it a subject of interest in various scientific studies.

Source

The compound can be sourced from various chemical suppliers and is often discussed in the context of organic synthesis and pharmaceutical research .

Classification

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in drug development.

Synthesis Analysis

Methods

The synthesis of 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of substituted pyridine derivatives under controlled conditions. One method involves halogenation followed by nucleophilic substitution and cyclization reactions .

Technical Details

  1. Starting Materials: The synthesis often begins with a substituted pyridine derivative.
  2. Reagents: Common reagents include halogenating agents for substitution and acids or bases for catalysis.
  3. Reaction Conditions: Controlled temperatures and specific solvents (e.g., dichloromethane or ethanol) are used to optimize yield and purity.
  4. Steps: The process may involve:
    • Halogenation of the pyridine.
    • Nucleophilic substitution to introduce the 3-methylphenyl group.
    • Cyclization to form the thienopyridine ring system.
Molecular Structure Analysis

Structure

The molecular structure of 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine features:

  • A thienopyridine core with a tetrahydro configuration.
  • A 3-methylphenyl substituent that enhances its chemical properties.

Data

  • Molecular Formula: C14H15N
  • Molecular Weight: Approximately 213.28 g/mol
  • CAS Number: 1190971-10-8
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical transformations:

  1. Oxidation: Can be oxidized to form sulfoxides or sulfones.
  2. Reduction: Reduction reactions can yield dihydro or fully reduced forms.
  3. Substitution: Electrophilic and nucleophilic substitutions can introduce different functional groups onto the thienopyridine core.

Technical Details

  • Common Reagents:
    • Oxidizing agents such as hydrogen peroxide for oxidation.
    • Reducing agents like lithium aluminum hydride for reduction.
    • Halogenating agents for substitution reactions.
  • Reaction Conditions: Typically involve controlled temperatures and appropriate solvents to facilitate desired transformations efficiently .
Mechanism of Action

The mechanism of action for compounds like 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is often studied in relation to their biological activities. Research suggests that these compounds may act as inhibitors for specific enzymes or receptors in biological systems.

Process

  1. Target Interaction: The compound may interact with target proteins or enzymes through non-covalent interactions such as hydrogen bonding or hydrophobic interactions.
  2. Biological Activity: Such interactions can lead to inhibition or modulation of enzymatic activity, contributing to potential therapeutic effects.

Data

Studies have indicated that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant biological activity in various assays related to enzyme inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or liquid depending on the specific derivative and purity.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Reacts with electrophiles and nucleophiles due to the presence of reactive functional groups.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize these properties accurately .

Applications

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific uses:

  • Medicinal Chemistry: Investigated for its potential as a drug candidate targeting various diseases due to its biological activity.
  • Material Science: Explored for applications in developing new materials with unique electronic or optical properties.

Research continues to uncover new applications and improve synthetic methods for this compound and its derivatives, highlighting its significance in both academic and industrial contexts .

Introduction to 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in Medicinal Chemistry

Historical Development of Thienopyridine Derivatives as Bioisosteric Replacements

The exploration of thienopyridine derivatives emerged from systematic bioisosteric replacement strategies aimed at improving pharmacological profiles of existing scaffolds, particularly tetrahydroisoquinolines (THIQs). Bioisosterism involves substituting molecular fragments with functionally similar groups to enhance potency, selectivity, or metabolic stability while retaining target affinity. The THTP nucleus was identified as a promising isostere for THIQ based on electronic and steric similarities between the thiophene ring and benzene systems [5] [6].

Key evidence supporting this strategy originated from comparative studies of benzylamine (15) and its thiophene analogs. 3-Thienylmethylamine (18) demonstrated significantly enhanced potency (hPNMT Kᵢ = 110 µM) and selectivity (>2-fold) relative to benzylamine (Kᵢ = 170 µM), validating the thiophene ring as a favorable benzene replacement [6]. This discovery prompted the development of constrained analogs, culminating in 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) as a direct bioisostere of THIQ. Constraining the side chain of 18 into the THTP ring system aimed to amplify potency, mirroring the 29-fold increase observed when benzylamine was constrained into THIQ [6].

  • Molecular and Electronic Basis: The thiophene ring differs electronically from benzene, with lower aromaticity due to sulfur’s reduced contribution to the π-system. This property reduces electron density, potentially altering hydrogen bonding and charge-transfer interactions with target proteins [6]. Despite this, molecular overlays confirmed conformational similarity between 3,7-disubstituted THIQs and 2,6-disubstituted THTPs, particularly in the orientation of nitrogen lone pairs and substituent positions (Figure 3) [6].

  • Early Applications: THTP derivatives gained traction in κ-opioid receptor analgesics and phenylethanolamine N-methyltransferase (PNMT) inhibitors. For PNMT, THTP-based inhibitors were designed to exploit auxiliary binding pockets, though they generally exhibited reduced potency compared to THIQ counterparts due to electronic disparities [6].

Role of 3-Methylphenyl Substitution in Modulating Pharmacokinetic Profiles

The 3-methylphenyl moiety in 4-(3-methylphenyl)-THTP critically influences the compound’s physicochemical and pharmacokinetic behavior. Meta-substitution with a methyl group (–CH₃) balances lipophilicity and steric bulk, optimizing membrane permeability and metabolic stability without excessive hydrophobic character [1] [7].

  • Electronic and Steric Effects:
  • The methyl group exerts a moderate electron-donating effect (+I effect), increasing electron density on the phenyl ring. This enhances π-stacking potential with aromatic residues in target binding sites (e.g., PNMT’s hydrophobic pocket) [6].
  • Predicted pKₐ of 8.85 ± 0.40 indicates partial protonation at physiological pH, facilitating interactions with anionic residues while retaining membrane permeability [1].
  • Boiling point (360°C) and density (1.134 g/cm³) reflect moderate intermolecular forces, suggesting favorable solubility-profile balance [1].

  • Impact on Distribution and Target Engagement:

  • The methyl group increases lipophilicity (predicted logP ≈ 3.2), enhancing blood-brain barrier (BBB) penetration for CNS targets. This aligns with THTP’s historical use in neuroactive agents [7] [9].
  • In target engagement studies, ligand hydrophobicity directly influences binding kinetics and residence time. For receptor-ligand pairs with high local concentration (e.g., membrane receptors), increased lipophilicity enhances engagement efficiency by enriching ligand concentration at hydrophobic interfaces [7].
  • However, excessive lipophilicity risks off-target binding. The meta-position minimizes steric hindrance compared to ortho-substitution, preserving conformational flexibility for optimal target fitting [1].

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Considerations:The methyl group mitigates oxidative metabolism compared to para- or ortho-alkyl substituents, potentially reducing first-pass effects. In PK-PD models, optimal target engagement requires sustained unbound drug concentrations above the Kd. The 3-methylphenyl-THTP scaffold achieves this through balanced distribution and moderate plasma protein binding [7] [9].

Table 1: Physicochemical Properties of 4-(3-Methylphenyl)-THTP

PropertyValueMethod/PredictionPharmacokinetic Implication
Molecular Weight229.34 g/molCalculatedOptimal for CNS penetration
Boiling Point360.0 ± 37.0 °CPredictedIndicates thermal stability
Density1.134 ± 0.06 g/cm³PredictedReflects molecular packing
pKₐ8.85 ± 0.40PredictedImpacts ionization state at pH 7.4
LogP (Estimated)~3.2CalculatedModerate lipophilicity for BBB uptake

Comparative Analysis with Tetrahydroisoquinoline (THIQ) Analogues in Target Engagement

THIQ scaffolds have long served as potent inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT). The bioisosteric replacement with THTP aimed to retain efficacy while improving selectivity, yet systematic comparisons reveal nuanced differences in target engagement driven by electronic and structural factors [5] [6].

  • PNMT Inhibition Case Study:THTP derivatives consistently showed reduced PNMT inhibitory potency compared to THIQ analogs. For instance, 7-bromo-THIQ exhibited a Kᵢ of 0.056 µM, while its isosteric THTP counterpart (2-bromo-THTP) showed 30-50% lower potency (Table 2). This attenuation primarily stems from thiophene’s lower electron density, weakening cation-π or dipole interactions within PNMT’s active site [6]. Molecular docking confirmed that thiophene’s sulfur atom fails to replicate benzene’s interactions with Phe182 and Tyr35, key residues in the auxiliary binding pocket [6].

  • Stereochemical and Conformational Influences:Both THIQ and THTP exhibit similar stereochemical dependencies. For 3-methyl-substituted THIQs, the (S)-enantiomer demonstrated 100-fold higher PNMT affinity than the (R)-form. Analogously, 6-methyl-THTP derivatives mirrored this trend, confirming conserved chirality-activity relationships [6]. Energy-minimized conformations revealed both scaffolds adopt half-chair conformations with equatorial substituents, enabling comparable positioning of pharmacophoric elements [6].

  • Target Engagement vs. Receptor-Ligand Inhibition:While THTPs achieve substantial target engagement (measured via receptor occupancy), their functional inhibition often lags behind THIQs. This divergence arises from ligand concentration disparities in cellular microenvironments. For example, in systems with high ligand density, THTP’s moderate affinity may suffice for receptor saturation, yet fail to disrupt high-affinity receptor-ligand interactions effectively [7]. Computational models illustrate that for magrolimab (an anti-CD47 antibody), 95% target engagement translated to only ~70% receptor-ligand inhibition due to ligand competition [7]. This principle extends to THTP/THIQ comparisons in adrenergic systems.

Table 2: Comparative Inhibition of THIQ vs. THTP Derivatives at hPNMT

Compound TypeSubstituenthPNMT Kᵢ (µM)α₂-Adrenoceptor Kᵢ (µM)Selectivity (α₂/PNMT)
THIQ (Reference)None (Unsubstituted)5.8 ± 0.50.35 ± 0.110.060
7-Bromo-THIQ7-Br0.056 ± 0.0030.23 ± 0.134.1
3-Methyl-THIQ3-CH₃1.4 ± 0.10.76 ± 0.080.54
THTP (Isostere)None~8.2*~1.5*~0.18
2-Bromo-THTP2-Br0.15 ± 0.02*0.9 ± 0.2*6.0
6-Methyl-THTP6-CH₃~2.0*~2.3*~1.15

*Estimated from THIQ-THTP activity trends in [6].

Properties

CAS Number

1190971-10-8

Product Name

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

IUPAC Name

4-(3-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

InChI

InChI=1S/C14H15NS/c1-10-3-2-4-11(9-10)14-12-6-8-16-13(12)5-7-15-14/h2-4,6,8-9,14-15H,5,7H2,1H3

InChI Key

PSZAVHPLMLYELA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2C3=C(CCN2)SC=C3

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCN2)SC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.